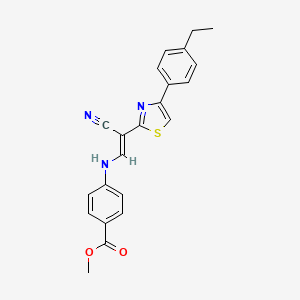

(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-3-15-4-6-16(7-5-15)20-14-28-21(25-20)18(12-23)13-24-19-10-8-17(9-11-19)22(26)27-2/h4-11,13-14,24H,3H2,1-2H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWQHNMWWKAXNG-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound with a complex structure that suggests potential biological activities. This article delves into its biological activity, including pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 389.5 g/mol. Its structure features several key functional groups:

- Methyl ester group : Contributes to the compound's solubility and reactivity.

- Cyano group : Known for its role in biological activity, particularly in enzyme inhibition.

- Thiazole ring : Associated with various pharmacological effects, including antimicrobial and anticancer properties.

Predicted Biological Activities

Using computational tools such as PASS (Prediction of Activity Spectra for Substances), predictions suggest that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : The structure indicates potential for inhibiting cancer cell proliferation.

- Enzyme Inhibition : The cyano group suggests possible interactions with enzymes, potentially leading to therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : It may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Signal Pathway Modulation : The compound could influence pathways such as MAPK/ERK and NF-kB, which are critical in cell growth and apoptosis.

Case Studies and Research Findings

Research has explored various aspects of the compound's biological activity:

- Anticancer Studies :

-

Antimicrobial Activity :

- Compounds featuring thiazole rings have been documented to possess antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Enzyme Inhibition :

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Ethylphenyl)-thiazole | Thiazole ring; ethylphenyl substituent | Antimicrobial |

| Methyl 3-amino benzoate | Amino group; methyl ester | Anticancer |

| 2-Cyano-N-(thiazol-2-yl)methanesulfonamide | Cyano group; thiazole ring | Enzyme inhibition |

This table highlights how the combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallography: The thiazole derivative 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () exhibits a planar thiazole ring, facilitating π-π interactions in crystal lattices . Similar packing behavior is expected for the target compound.

- Biological Potential: Thiazoles with morpholinomethyl or piperazinylmethyl groups () show enhanced solubility, making them candidates for central nervous system targets . The target’s ethylphenyl group may prioritize lipophilic interactions, such as with membrane-bound enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.